molecular formula C7H7NO B121828 2-(Pyridin-3-yl)acetaldehyde CAS No. 42545-63-1

2-(Pyridin-3-yl)acetaldehyde

Cat. No. B121828
CAS RN: 42545-63-1
M. Wt: 121.14 g/mol
InChI Key: MJUHIAWSJRKXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)acetaldehyde is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 g/mol . The IUPAC name for this compound is 2-pyridin-3-ylacetaldehyde .


Molecular Structure Analysis

The molecular structure of 2-(Pyridin-3-yl)acetaldehyde consists of a pyridine ring attached to an acetaldehyde group . The InChI string is InChI=1S/C7H7NO/c9-5-3-7-2-1-4-8-6-7/h1-2,4-6H,3H2 and the Canonical SMILES string is C1=CC (=CN=C1)CC=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyridin-3-yl)acetaldehyde include a molecular weight of 121.14 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . The compound has a Topological Polar Surface Area of 30 Ų and a Heavy Atom Count of 9 .

Future Directions

Pyridine derivatives, including 2-(Pyridin-3-yl)acetaldehyde, continue to attract interest due to their various chemical and biological applications . Future research may focus on improving the synthesis and functionalization of these compounds, particularly at the 2-position . This could lead to the development of novel antibiotics or drugs with limited side effects .

properties

IUPAC Name

2-pyridin-3-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c9-5-3-7-2-1-4-8-6-7/h1-2,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUHIAWSJRKXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454128
Record name PYRIDIN-3-YLACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)acetaldehyde

CAS RN

42545-63-1
Record name PYRIDIN-3-YLACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-methoxy-N-methyl-2-pyridin-3-yl-acetamide (279 mg in 5 mL dry tetrahydrofuran) at -30° C. was added 3.1 mL of a 1M diisobutylaluminum hydride solution in tetrahydrofuran and the mixture stirred at low temperature. After 30 minutes, the reaction was quenched by the careful addition of saturated aqueous sodium potassium tartarate. The resulting mixture was allowed to stir while warming to room temperature at which time the mixture was diluted with ethyl acetate and filtered through a pad of sodium sulfate. Purification of the concentrate by flash chromatography on silica gel (methylene chloride:methanol, 94:6) gave the title compound (120 mg).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-3-yl)acetaldehyde
Reactant of Route 2
2-(Pyridin-3-yl)acetaldehyde
Reactant of Route 3
2-(Pyridin-3-yl)acetaldehyde
Reactant of Route 4
2-(Pyridin-3-yl)acetaldehyde
Reactant of Route 5
2-(Pyridin-3-yl)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Pyridin-3-yl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.